![molecular formula C13H12BrNO3S B13154448 3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B13154448.png)
3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde typically involves multiple steps. One common method includes the following steps :
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of a bromine atom to the aromatic ring.
Methoxylation: Introduction of a methoxy group.
Thiazole Formation: Formation of the thiazole ring.
Aldehyde Formation: Introduction of the aldehyde group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the synthetic routes mentioned above can be scaled up with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Conversion of the aldehyde group to an alcohol.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products
Oxidation: 3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid.
Reduction: 3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde is used in various scientific research applications :
Proteomics: Used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
compounds with similar structures often interact with biological targets such as enzymes and receptors, leading to various biochemical effects . The thiazole ring, in particular, is known to interact with multiple molecular targets, potentially affecting pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methoxybenzaldehyde: Lacks the thiazole ring, making it less versatile in biological applications.
5-Methoxy-2-methyl-1,3-thiazole-4-carbaldehyde: Lacks the bromine atom, which may affect its reactivity and biological activity.
Uniqueness
3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde is unique due to the presence of both a bromine atom and a thiazole ring, which confer distinct chemical and biological properties .
Biological Activity
3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The incorporation of thiazole moieties in organic compounds has been associated with various biological effects, including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C12H12BrN2O3S
- Molecular Weight : 329.2 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities attributed to this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, a study highlighted that thiazole derivatives demonstrated cytotoxic effects against various cancer cell lines, with some showing IC50 values lower than standard chemotherapeutics like doxorubicin .
Table 1: Summary of Anticancer Activity
Compound | Cell Line Tested | IC50 (µg/mL) |
---|---|---|
Compound A | Jurkat (Bcl-2) | 1.61 |
Compound B | A-431 | 1.98 |
3-Bromo... | U251 (Glioblastoma) | <10 |
2. Antimicrobial Activity
The thiazole moiety is also linked to antimicrobial effects. Various studies have reported that thiazole derivatives possess antibacterial properties comparable to established antibiotics. In particular, compounds similar to 3-Bromo-5-methoxy derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Efficacy
Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Thiazole Derivative A | Staphylococcus aureus | 15 µg/mL |
Thiazole Derivative B | Escherichia coli | 20 µg/mL |
3-Bromo... | Pseudomonas aeruginosa | <10 µg/mL |
3. Anti-inflammatory Activity
The compound's potential anti-inflammatory properties are supported by its structural features that may inhibit inflammatory pathways. Research into similar thiazole-containing compounds suggests they can modulate the activity of pro-inflammatory cytokines, thereby reducing inflammation .
Case Studies
Several case studies have explored the biological activities of thiazole derivatives:
Case Study 1: Anticancer Properties
In a study involving the synthesis of various thiazole-based compounds, researchers evaluated their cytotoxicity against human glioblastoma cells (U251). The results indicated that modifications at specific positions on the thiazole ring significantly enhanced anticancer activity.
Case Study 2: Antimicrobial Effects
A separate investigation focused on the antimicrobial activity of phenylthiazole derivatives against a panel of bacterial strains. The study concluded that electron-donating groups on the benzylidene portion enhanced antibacterial efficacy.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Cytotoxic Mechanisms : The compound may induce apoptosis in cancer cells through mitochondrial pathways.
- Antibacterial Mechanisms : It likely disrupts bacterial cell wall synthesis or function.
- Anti-inflammatory Pathways : The compound could inhibit NF-kB signaling pathways involved in inflammation.
Properties
Molecular Formula |
C13H12BrNO3S |
---|---|
Molecular Weight |
342.21 g/mol |
IUPAC Name |
3-bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C13H12BrNO3S/c1-8-15-10(7-19-8)6-18-13-11(14)3-9(5-16)4-12(13)17-2/h3-5,7H,6H2,1-2H3 |
InChI Key |
SMCDCAIVPWJYKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)COC2=C(C=C(C=C2Br)C=O)OC |
Origin of Product |
United States |
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